molecular formula C23H27N3O6 B1141791 N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B1141791
M. Wt: 441.5 g/mol
InChI Key: HWADWMAQVCHLHJ-FCHUYYIVSA-N
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Description

NIP-142 is a benzopyran derivative compound known for its antiarrhythmic properties. It was initially synthesized as a highly selective blocker of the acetylcholine-activated potassium current.

Scientific Research Applications

NIP-142 has a wide range of scientific research applications, including:

Mechanism of Action

NIP-142 exerts its effects by blocking specific ion channels in the heart. It preferentially blocks the ultrarapid delayed rectifier potassium current and the acetylcholine-activated potassium current. This blockade prolongs the action potential duration and the effective refractory period in the atrium, which helps to terminate atrial arrhythmias. The molecular targets of NIP-142 include potassium channel alpha subunits such as Kv1.5, Kv4.2, and Kv4.3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

NIP-142 is synthesized through a multi-step process involving the formation of a benzopyran core structure. The synthesis typically starts with the preparation of a substituted benzaldehyde, which undergoes a series of reactions including cyclization, nitration, and amination to form the final benzopyran derivative .

Industrial Production Methods

The industrial production of NIP-142 involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during each step of the synthesis. The use of advanced purification techniques such as recrystallization and chromatography is also essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

NIP-142 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NIP-142

NIP-142 is unique in its selective action on atrial ion channels, which reduces the risk of ventricular proarrhythmia. This selectivity makes it a promising candidate for the treatment of atrial fibrillation with minimal side effects compared to other antiarrhythmic agents .

Properties

IUPAC Name

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWADWMAQVCHLHJ-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is NIP-142 and what makes it a promising antiarrhythmic agent?

A1: N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as NIP-142, is a benzopyran derivative that exhibits promising antiarrhythmic properties. [] Unlike traditional Class III antiarrhythmic agents, NIP-142 demonstrates atrial-specific action potential duration prolongation and lacks reverse frequency dependence, making it a potentially safer and more effective treatment option for supraventricular arrhythmias. [] Preclinical studies have shown its efficacy in terminating various types of atrial fibrillation (AF) in canine models. []

Q2: How does NIP-142 exert its atrial-specific effects on action potential duration?

A2: NIP-142 primarily acts by blocking specific potassium channels found predominantly in atrial myocardium:

  • IKur (Ultra-rapid delayed rectifier potassium current): This current plays a crucial role in atrial repolarization. []
  • IKACh (Acetylcholine-activated potassium current): This current contributes to atrial action potential shortening, particularly during vagal stimulation. [, ]

Q3: What other ion channels does NIP-142 affect?

A3: Apart from IKur and IKACh, research indicates that NIP-142 can also block other ion channels, albeit at higher concentrations:

  • Kv1.5, Kv4.2, and Kv4.3: These potassium channels contribute to transient and sustained outward currents in the heart. []
  • KCNQ1/KCNE1: This channel underlies the slow component of the cardiac delayed rectifier potassium current (IKs). []
  • HERG (ether a go-go related gene) channel: This channel plays a role in cardiac repolarization. []

Q4: Can you elaborate on the specific effects of NIP-142 on atrial electrophysiology?

A4: Studies using isolated guinea pig and canine atrial tissues have demonstrated that NIP-142:

  • Prolongs atrial action potential duration: This effect is concentration-dependent and more pronounced in the atria compared to ventricles. []
  • Increases atrial effective refractory period: This prolongation contributes to the suppression of reentrant circuits, a common mechanism underlying AF. [, ]
  • Reverses carbachol-induced shortening of atrial action potential duration: This suggests a direct inhibitory effect on the IKACh current. []

Q5: What types of atrial fibrillation have been shown to be responsive to NIP-142 in preclinical models?

A5: In canine models, NIP-142 has demonstrated efficacy in terminating:

  • Microreentry type AF: Induced by vagal nerve stimulation. [, ]
  • Macroreentry type atrial flutter: Induced by an intercaval crush. [, ]
  • Focal activity type AF: Induced by aconitine. []

Q6: Has NIP-142 been studied in the context of atrial remodeling and its impact on AF?

A6: Yes, research indicates that NIP-142 can reverse atrial electrophysiological remodeling induced by short-term rapid atrial pacing in anesthetized dogs. This includes reversing the shortening of atrial ERP and the loss of rate adaptation. []

Q7: What are the potential advantages of NIP-142 over existing antiarrhythmic drugs for AF treatment?

A7: NIP-142 offers several potential advantages:

  • Atrial selectivity: Its preferential action on atrial ion channels minimizes the risk of ventricular proarrhythmic effects, a significant concern with many current antiarrhythmic drugs. [, ]
  • Efficacy in various AF types: Preclinical studies demonstrate its potential in treating different mechanisms of AF. []
  • Reversal of atrial remodeling: This suggests a potential benefit in preventing AF recurrence. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.